

1-(2,5-Dichloro-phenyl)-ethylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,5-Dichloro-phenyl)-ethylamine

Cat. No.: B1586903

[Get Quote](#)

An In-depth Technical Guide to **1-(2,5-Dichloro-phenyl)-ethylamine**

Introduction

1-(2,5-Dichloro-phenyl)-ethylamine is a halogenated aromatic amine that serves as a critical and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring, make it a valuable intermediate for researchers and professionals in drug development, agrochemical synthesis, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data. The primary objective is to equip researchers with the technical knowledge necessary to effectively and safely utilize this compound in their work.

Core Chemical and Physical Properties

1-(2,5-Dichloro-phenyl)-ethylamine, also known by synonyms such as 1-(2,5-Dichlorophenyl)ethan-1-amine, is a chiral compound. The data presented here primarily pertains to the racemic mixture unless otherwise specified.

Caption: Chemical structure of **1-(2,5-Dichloro-phenyl)-ethylamine**.

Table 1: Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	<chem>C8H9Cl2N</chem>	[1] [2]
Molecular Weight	190.07 g/mol	[1] [2]
CAS Number	603945-51-3 (Racemate)	[1] [2]
Appearance	Pale-yellow to yellow-brown liquid	
Boiling Point	244.4°C at 760 mmHg	[1] [2]
Density	1.262 g/cm³	[1] [2]
Flash Point	101.6°C	[1] [2]
Refractive Index	1.566	[1] [2]
pKa (Predicted)	8.19 ± 0.10	[3]
LogP	3.71340	[1] [2]

| Polar Surface Area | 26.02 Å² |[\[1\]](#) |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of **1-(2,5-dichloro-phenyl)-ethylamine** involves the reductive amination of its corresponding ketone precursor, 1-(2,5-dichlorophenyl)ethanone. This method is favored for its high efficiency and the availability of the starting materials.

Causality of Experimental Choice: Reductive amination is a robust one-pot reaction that combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the target amine. This approach minimizes the isolation of the potentially unstable imine intermediate and often leads to higher overall yields compared to multi-step processes. The choice of a reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the protonated imine *in situ* without significantly reducing the starting ketone.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(2,5-Dichloro-phenyl)-ethylamine**.

Experimental Protocol: Reductive Amination

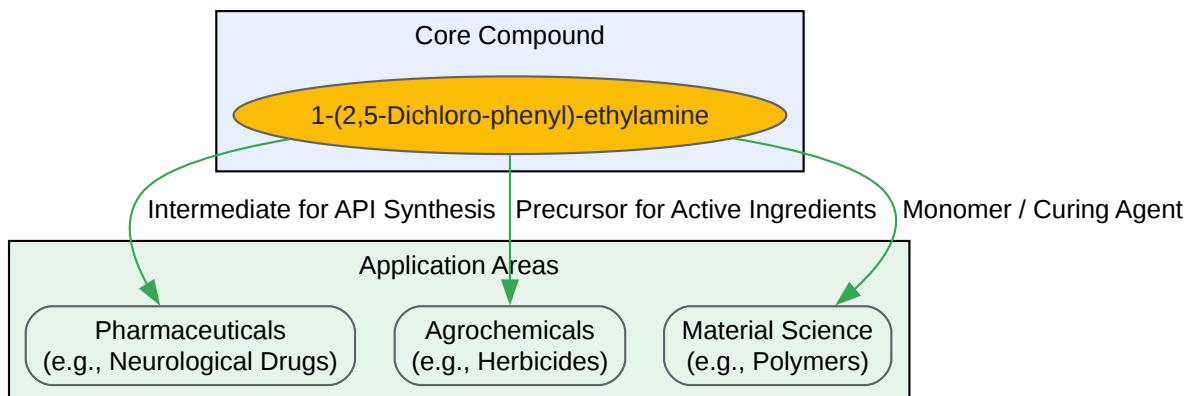
This protocol is a representative example and should be optimized for specific laboratory conditions.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(2,5-dichlorophenyl)ethanone (1.0 eq).[4][5]
- Solvent and Amine Source: Dissolve the ketone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, such as ammonium acetate (approx. 10 eq), to the solution.
- pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting the formation of the iminium ion intermediate.
- Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) (approx. 1.5 eq), portion-wise to control the reaction rate and temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
- Workup: Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) to decompose any remaining reducing agent. Basify the mixture with an aqueous base (e.g., NaOH) to a pH >10 to deprotonate the amine product.
- Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate

(Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Reactivity and Chemical Profile

The chemical behavior of **1-(2,5-dichloro-phenyl)-ethylamine** is dictated by two main functional groups: the primary amine and the dichlorinated aromatic ring.


- Primary Amine: The ethylamine moiety is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. Its basicity allows for the formation of hydrochloride salts, which are often crystalline solids that are easier to handle and purify than the free base.[6]
- Dichlorophenyl Ring: The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also provide sites for nucleophilic aromatic substitution under harsh conditions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Chirality: The molecule possesses a stereocenter at the carbon atom bonded to the amine group. This makes it a valuable chiral building block, particularly in pharmaceutical synthesis where the biological activity of enantiomers can differ significantly.[3][7] The individual (R) and (S) enantiomers are available for stereospecific syntheses.[3][7][8][9]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a range of biologically active molecules and functional materials.

- Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[10] The specific substitution pattern is designed to interact with biological targets and modulate pharmacological activity.
- Agrochemicals: The dichlorophenyl group is a common feature in many pesticides. This building block is used in the development of novel herbicides and insecticides, contributing to crop protection.[10]

- Material Science: The amine functionality allows it to be incorporated into polymer backbones or used as a curing agent for resins, contributing to the development of materials with enhanced thermal stability and chemical resistance.[10]

[Click to download full resolution via product page](#)

Caption: Logical flow from the core compound to its primary applications.

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, **1-(2,5-dichloro-phenyl)-ethylamine** must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

Hazard	Code	Description	Source(s)
Pictogram(s)	GHS05, GHS07	Corrosive, Harmful/Irritant	[3]
Signal Word	Danger		[3][8]
Hazard Statements	H302	Harmful if swallowed.	
	H314	Causes severe skin burns and eye damage.	[3][8]

|| H319 | Causes serious eye irritation. ||

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably within a chemical fume hood.[[2](#)]
- Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[[2](#)][[8](#)]
- Avoid contact with skin and eyes.[[2](#)] In case of contact, rinse immediately and thoroughly with water.
- Avoid inhalation of vapors or mists.
- Prevent fire caused by electrostatic discharge.[[2](#)]

Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.[[2](#)]
- A recommended storage temperature is 2-8°C.
- Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[[3](#)][[8](#)]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[[3](#)][[8](#)]
- Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of water. Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 4. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. 1152131-54-8|(R)-1-(2,5-dichlorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 9. (1S)-1-(2,5-Dichloro-phenyl)-ethylamine-1212141-14-4 - Thoreauchem [thoreauchem.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [1-(2,5-Dichloro-phenyl)-ethylamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586903#1-2-5-dichloro-phenyl-ethylamine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com